2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride
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Description
2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl group at the 3-position of the pyrazole ring and an acetic acid moiety attached to the nitrogen atom of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride are currently unknown. This compound belongs to the family of 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Formation of the Pyrazolopyridine Core: The pyrazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrazole ring via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Acetic Acid Moiety: The acetic acid group is attached to the nitrogen atom of the pyrazole ring through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-{3-methyl-1H-pyrazolo[3,4-b
Properties
IUPAC Name |
2-(3-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-6-7-3-2-4-10-9(7)12(11-6)5-8(13)14;/h2-4H,5H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKHBUJYKUNTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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